molecular formula C4H4ClN3O2 B1355556 5-chloro-1-Methyl-4-nitro-1H-pyrazole CAS No. 42098-25-9

5-chloro-1-Methyl-4-nitro-1H-pyrazole

Cat. No. B1355556
CAS RN: 42098-25-9
M. Wt: 161.55 g/mol
InChI Key: POXLZEWCWNUVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-Methyl-4-nitro-1H-pyrazole (CMP) is a nitro-heterocyclic compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and medicinal chemistry. CMP has been used as a reagent for the synthesis of a variety of organic compounds, as a biochemical probe for the study of enzyme catalyzed reactions, and as a pharmaceutical agent for the treatment of several diseases. The structure of CMP consists of two fused five-membered rings, one of which is a pyrazole ring with a nitro group attached to the 5-position. This structure confers unique reactivity and biological activity to CMP.

Scientific Research Applications

Specific Scientific Field

Chemistry, specifically organic synthesis and medicinal chemistry .

Summary of the Application

Pyrazole derivatives, such as “5-chloro-1-Methyl-4-nitro-1H-pyrazole”, are versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Methods of Application or Experimental Procedures

The synthesis of pyrazole derivatives encompasses diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Summary of Results or Outcomes

The synthesis of pyrazole derivatives has been advanced by numerous scientists worldwide, showcasing collective efforts in advancing the methodologies and applications of pyrazole derivatives .

Use of 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) in Agriculture

Specific Scientific Field

Agriculture, specifically citrus farming .

Summary of the Application

5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) is an abscission agent, standardized for the mechanical harvesting of late season ‘Valencia’ sweet oranges in Florida .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures were not detailed in the source .

Summary of Results or Outcomes

The role of CMNP to induce oxidative stress in the abscission zone (AZ) of ‘Valencia’ sweet orange was investigated .

Use of Imidazole Containing Compounds in Medicine

Specific Scientific Field

Medicinal Chemistry .

Summary of the Application

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application or Experimental Procedures

The synthesis of imidazole and their derived products has been made by glyoxal and ammonia .

Summary of Results or Outcomes

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Use of 5-Chloro-1-methyl-4-nitroimidazole in Medicine

Specific Scientific Field

Medicinal Chemistry .

Summary of the Application

5-chloro-1-methyl-4-nitroimidazole is a kind of important pharmaceutical intermediate, for example it is the key intermediate of synthetic azathioprine . Azathioprine has the purine antagonistic action, when being mainly used in heteroplastic transplantation, it suppresses immunological rejection . It is also widely used in active chronic hepatitis, rheumatoid arthritis, systemic lupus erythematosus in addition, autoimmune disorders such as autoimmune hemolytic anemia .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures were not detailed in the source .

Summary of Results or Outcomes

The role of 5-chloro-1-methyl-4-nitroimidazole as a key intermediate in the synthesis of azathioprine was highlighted .

Use of 5-Chloro-1-methyl-4-nitroimidazole in Radiosensitization

Specific Scientific Field

Radiobiology .

Summary of the Application

5-Chloro-1-methyl-4-nitroimidazole (CMNI) is used in the rapid mix experiments to investigate the mechanism of anomalous radiosensitization of mammalian cells by CMNI .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures were not detailed in the source .

Summary of Results or Outcomes

The role of 5-Chloro-1-methyl-4-nitroimidazole in radiosensitization of mammalian cells was investigated .

properties

IUPAC Name

5-chloro-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXLZEWCWNUVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70492670
Record name 5-Chloro-1-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-Methyl-4-nitro-1H-pyrazole

CAS RN

42098-25-9
Record name 5-Chloro-1-methyl-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70492670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-4-nitro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following WO 2007/99326, to a 500 mL 3-neck-round bottom flask was added 1-methyl-4-nitro-1H-pyrazole (4.30 g, 33.8 mmol) and THF (12 mL). The mixture was cooled to −78° C. and lithium hexamethyldisilazide in THF (1M, 88.4 mL, 90 mmol) was added dropwise via an addition funnel over 20 min. The brown mixture was stirred for 30 min and warmed to −45° C. over 30 min. The mixture was cooled back down to −78° C. and hexachloroethane (10.5 g, 44.2 mmol) dissolved in THF (20 mL) was added via an addition funnel over 15 min. The mixture was stirred for 2.5 h, warmed from −78° C. to −40° C. and the reaction was monitored by LCMS. Upon completion of the reaction, the reaction was quenched with a solution of saturated NH4Cl (150 mL), and ethyl acetate (100 mL) was added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (100 mL). The combined organic layer was washed with water (150 mL), dried over Na2SO4 and the organic solvent was distilled off. The crude product was purified via flash chromatography (CH2Cl2/7% MeOH) to yield 5-chloro-1-methyl-4-nitro-1H-pyrazole as a white solid (1.40 g, 20%). 1H NMR (400 MHz, CDCl3) δ 8.13 (s, 1H), 3.92 (s, 3H); ESIMS m/z=162.0 (M+1)
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
88.4 mL
Type
solvent
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1-Methyl-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-chloro-1-Methyl-4-nitro-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-chloro-1-Methyl-4-nitro-1H-pyrazole
Reactant of Route 4
5-chloro-1-Methyl-4-nitro-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-chloro-1-Methyl-4-nitro-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
5-chloro-1-Methyl-4-nitro-1H-pyrazole

Citations

For This Compound
4
Citations
M Fleuti, K Bártová, LP Slavetinska… - The Journal of …, 2020 - ACS Publications
A series of 8-substituted 1-methyl-1,4-dihydropyrazolo[3′,4′:4,5]pyrrolo[2,3-d]pyrimidine (methylpyrazolo-fused 7-deazapurine) ribonucleosides have been designed and synthesized…
Number of citations: 9 pubs.acs.org
SS Fatahala, MS Mohamed, JY Sabry… - Medicinal …, 2022 - ingentaconnect.com
In the last several decades, interest in pyrrole and pyrrolopyrimidine derivatives has increased owing to their biological importance, such as anti-tumor, anti-microbial, anti-inflammatory, …
Number of citations: 7 www.ingentaconnect.com
X Wang, W Blackaby, V Allen, GKY Chan… - Journal of Medicinal …, 2019 - ACS Publications
… A mixture of (Z)-2,3,6,7-tetrahydro-1H-azepine hydrochloride (32.3 g; 0.24 mol), 5-chloro-1-methyl-4-nitro-1H-pyrazole (37.2 g; 0.23 mol), potassium fluoride (56.24 g; 0.96 mol), and …
Number of citations: 31 pubs.acs.org
L Kategaya, P Di Lello, L Rougé, R Pastor, KR Clark… - Nature, 2017 - nature.com
… (1-methyl-4-nitro-1H-pyrazol-5-yl)-2,3,6,7-tetrahydro-1H-azepine: a mixture of (Z)-2,3,6,7-tetrahydro-1H-azepine hydrochloride (32.3 g; 0.24 mol), 5-chloro-1-methyl-4-nitro-1H-pyrazole (…
Number of citations: 261 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.